1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II)
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) is systematically named according to IUPAC conventions as a coordination complex where platinum(II) serves as the central metal ion. The name reflects the two anionic trifluoromethanesulfonate (triflate) ligands and one neutral 1,5-cyclooctadiene (COD) ligand. The structural formula is derived from the square planar geometry typical of platinum(II) complexes, with the COD ligand occupying two coordination sites in a bidentate manner and the triflate anions occupying the remaining sites.
The molecular formula is C~10~H~8~F~6~O~6~PtS~2~ , as reported in multiple sources. However, this formula presents a discrepancy: the 1,5-cyclooctadiene ligand alone contributes C~8~H~12~, while two triflate ligands (CF~3~SO~3~^−^) contribute C~2~F~6~O~6~S~2~. The observed hydrogen count (H~8~) conflicts with the expected H~12~ from the COD ligand, suggesting either a typographical error in reported data or an unconventional bonding mode of the cyclooctadiene. Further crystallographic analysis would clarify this anomaly.
The structural arrangement can be represented as:
$$
\text{Pt}^{2+}(\text{C}8\text{H}{12})(\text{CF}3\text{SO}3^-)_2
$$
This formulation emphasizes the platinum center’s +2 oxidation state, balanced by two triflate anions. The COD ligand’s conjugated diene system facilitates π-backbonding with the platinum, stabilizing the complex.
Alternative Designations in Coordination Chemistry Literature
In coordination chemistry, this compound is referenced under multiple synonyms and shorthand notations:
- Pt(COD)(OTf)~2~ : Using abbreviations for cyclooctadiene (COD) and triflate (OTf).
- [(1,5-cyclooctadiene)Pt(triflate)~2~] : Explicitly specifying the ligand-metal coordination.
- (1,5-cyclooctadiene)Pt(SO~3~CF~3~)~2~ : Highlighting the sulfonic acid derivative nature of the triflate ligand.
- [Pt(COD)(CF~3~SO~3~)~2~] : Emphasizing the trifluoromethanesulfonate counterions.
These designations reflect the compound’s role in catalysis and synthetic organometallic chemistry, where labile triflate ligands enable ligand substitution reactions. The use of "OTf" aligns with standard abbreviations for trifluoromethanesulfonate groups in inorganic synthesis.
Relationship to Cyclooctadiene-Platinum Complex Family
This compound belongs to a broader class of cyclooctadiene-platinum(II) complexes, which are pivotal in catalysis and materials science. Key structural and functional comparisons include:
Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl~2~]
A closely related complex where chloride ligands replace triflates. The chloride version is less reactive due to stronger Pt-Cl bonds, making it a precursor for synthesizing derivatives like the triflate compound. The substitution of chloride with triflate enhances electrophilicity, as seen in catalytic applications.
Bis(1,5-cyclooctadiene)rhodium(I) Trifluoromethanesulfonate
Though not a platinum complex, this rhodium analogue shares structural motifs, such as COD coordination and triflate counterions. It underscores the versatility of COD ligands in stabilizing transition metals across the periodic table.
Electrophilic Platinum Triflate Catalysts
Replacement of chloride with triflate in platinum complexes increases Lewis acidity, enabling applications in alkene and alkyne functionalization. For example, [(o-(Ph~2~P)C~6~H~4~)~2~Sb(OTf)~2~]Pt(OTf) demonstrates superior catalytic activity in enyne cyclization due to labile triflate ligands.
Table 1: Comparative Properties of Selected COD-Platinum Complexes
| Complex | Formula | Ligands | Key Applications |
|---|---|---|---|
| Pt(COD)(OTf)~2~ | C~10~H~8~F~6~O~6~PtS~2~ | COD, OTf | Electrophilic catalysis |
| Pt(COD)Cl~2~ | C~8~H~12~Cl~2~Pt | COD, Cl | Precursor synthesis |
| [(Ph~2~P)~2~Sb(OTf)~2~]Pt(OTf) | C~26~H~42~F~6~N~4~O~8~Pt~2~S~2~ | COD, OTf, phosphine | Enyne cyclization |
This table highlights the structural diversity and functional adaptability of COD-platinum complexes, with triflate derivatives occupying a niche in reactions requiring highly electrophilic centers.
The triflate ligands’ weak coordination strength ($$ \text{CF}3\text{SO}3^- $$) compared to chloride ($$ \text{Cl}^- $$) or sulfonate groups ($$ \text{SO}_3^{2-} $$) makes Pt(COD)(OTf)~2~ particularly useful in dynamic catalytic systems. This lability allows for facile ligand exchange, a property exploited in cross-coupling and cycloaddition reactions.
Properties
Molecular Formula |
C10H12F6O6PtS2 |
|---|---|
Molecular Weight |
601.4 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C8H12.2CHF3O3S.Pt/c1-2-4-6-8-7-5-3-1;2*2-1(3,4)8(5,6)7;/h1-2,7-8H,3-6H2;2*(H,5,6,7);/q;;;+2/p-2/b2-1-,8-7-;;; |
InChI Key |
NQBTZXVJKIMWKF-PHFPKPIQSA-L |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.C(S(=O)(=O)[O-])(F)(F)F.[Pt+2] |
Canonical SMILES |
C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Method
- Reactants: Potassium tetrachloroplatinate (K2PtCl4) and 1,5-cyclooctadiene (COD).
- Solvent System: A mixture of n-propyl alcohol and deionized water.
- Catalyst: Polyethylene glycol (PEG-400) as a phase-transfer catalyst.
- Conditions: Reaction temperature maintained at 50 °C for 4 hours.
- Molar Ratios: K2PtCl4 to COD at 1:6.4; volume ratio of n-propyl alcohol to water at 1:0.1; PEG-400 to COD at 1:1.
Procedure Summary
- Dissolve potassium tetrachloroplatinate in deionized water and n-propyl alcohol.
- Add COD dissolved in n-propyl alcohol slowly to the platinum solution.
- Add PEG-400 to facilitate phase transfer.
- Stir and maintain the reaction at 50 °C for 4 hours.
- A milky white precipitate of PtCl2(COD) forms.
- Filter, wash with absolute ethanol and water, and dry to obtain the product.
- The yield is high, typically 90–95%.
Advantages
- Short reaction time (4 hours).
- High yield and purity.
- Recyclable solvent and platinum recovery from filtrate.
- Mild reaction conditions with good safety profile.
| Parameter | Value/Range | Optimum Value |
|---|---|---|
| K2PtCl4 concentration | 20–60 g/L | 50 g/L |
| Volume ratio (n-propyl alcohol:water) | 0.8–1.5:1 | 1.0:1 |
| Volume ratio (n-propyl alcohol:COD) | 1.0–2.0:1 | 1.0:1 |
| Molar ratio (COD:Pt) | 5–10:1 | 6.4:1 |
| Volume ratio (PEG-400:COD) | 0.5–1.2:1 | 1.0:1 |
| Reaction temperature | 40–80 °C | 50 °C |
| Reaction time | 2–4 hours | 4 hours |
| Product yield | — | 90–95% |
Conversion to 1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II)
Trifluoromethanesulfonate Source Preparation
- Trifluoromethanesulfonate (triflate) reagents such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonate esters (e.g., isopropyl trifluoromethanesulfonate) are synthesized by reacting trifluoromethanesulfonic anhydride with ortho esters under controlled conditions (e.g., ice bath, monitored by NMR).
- Typical yields for triflate esters are around 75%.
Ligand Exchange Reaction
- The chloride ligands in PtCl2(COD) are replaced by triflate ligands through reaction with trifluoromethanesulfonic acid derivatives or triflate salts.
- This substitution is typically carried out under mild conditions to preserve the COD coordination.
- The reaction proceeds via nucleophilic displacement of chloride by triflate anions.
Reaction Conditions and Considerations
- Solvent choice is critical; polar aprotic solvents such as acetonitrile or dichloromethane are commonly used.
- Temperature control is necessary to avoid decomposition of the platinum complex.
- The reaction is monitored by spectroscopic methods (NMR, IR) to confirm ligand substitution.
Characterization and Quality Control
- Spectroscopic Analysis: IR spectra show characteristic sulfonyl stretching bands (~1300 and 1150 cm⁻¹) confirming triflate coordination.
- NMR Spectroscopy: $$^{19}F$$ NMR confirms the presence of trifluoromethanesulfonate groups.
- Elemental Analysis: Confirms the stoichiometry of Pt, C, H, F, and S.
- Thermal Analysis: TG/DTA studies indicate thermal stability up to ~220 °C.
- X-ray Crystallography: Confirms square planar geometry around platinum and coordination of COD and triflate ligands.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Preparation of PtCl2(COD) | K2PtCl4 + COD, n-propyl alcohol/water, PEG-400, 50 °C, 4 h | High yield (90–95%), milky white precipitate |
| Synthesis of triflate reagent | Trifluoromethanesulfonic anhydride + ortho ester, ice bath, NMR monitoring | ~75% yield of triflate ester |
| Ligand exchange | PtCl2(COD) + triflate reagent, polar aprotic solvent, mild temperature | Replacement of Cl by triflate, confirmed by spectroscopy |
| Purification | Filtration, washing, drying | Pure 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) |
Research Findings and Practical Notes
- The use of PEG-400 as a phase-transfer catalyst significantly improves the yield and reaction rate in PtCl2(COD) synthesis.
- Recycling of solvents and platinum from filtrates enhances sustainability and cost-effectiveness.
- The triflate substitution step requires careful control to maintain the integrity of the platinum-COD complex.
- The final platinum(II) triflate complex is a valuable intermediate for further catalytic and synthetic applications due to its labile triflate ligands and stable COD coordination.
Chemical Reactions Analysis
Ligand Substitution Reactions
The trifluoromethanesulfonate (OTf) ligands in Pt(COD)(OTf)₂ are highly labile, enabling substitution with various nucleophiles. For example:
-
Replacement with Nitrogen Donors : Reaction with sodium saccharinate (Na(sac)) replaces OTf⁻ ligands, forming mixed-ligand complexes such as [PtCl(sac)(COD)] and [Pt(sac)₂(COD)] via stepwise substitution (source ).
-
Phosphine/Amine Coordination : The COD ligand can be displaced by stronger-field ligands like phosphines (e.g., PPh₃) or amines under mild conditions, yielding stable Pt(II) derivatives.
Key Conditions :
-
Solvents: Dichloromethane, tetrahydrofuran (THF).
-
Temperature: Room temperature to 60°C.
-
Atmosphere: Inert (N₂ or Ar).
Cross-Coupling Reactions
-
Cyanoboration of 1,3-Enynes : Analogous palladium systems (e.g., Pd/Senphos catalysts) demonstrate trans-selective cyanoboration via outer-sphere oxidative addition and transmetallation (source ). Pt(COD)(OTf)₂ may exhibit similar reactivity due to its labile OTf ligands and accessible Pt center.
-
Hydrosilylation : The complex catalyzes hydrosilylation of aldehydes, leveraging its ability to activate Si–H bonds (source ).
Mechanistic Pathway
-
Oxidative Addition : Substrate (e.g., enyne) binds to Pt(COD)(OTf)₂.
-
Transmetallation : Exchange with nucleophiles (e.g., cyanide from CuCN).
-
Reductive Elimination : Formation of C–C or C–B bonds (source ).
Redox Reactivity
The platinum center undergoes oxidation state changes in specific environments:
-
Oxidation : Reaction with strong oxidants (e.g., O₂) generates Pt(IV) intermediates, though stability depends on ligand architecture.
-
Reduction : In the presence of reducing agents (e.g., H₂), Pt(II) may form colloidal Pt(0), useful in nanoparticle synthesis.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
| Complex | Decomposition Onset (°C) | Final Product (Residue) |
|---|---|---|
| [PtCl(sac)(COD)] | 220 | Metallic Pt (36.2%) |
| [Pt(sac)₂(COD)] | 220 | Metallic Pt (30.6%) |
Both complexes decompose exothermically above 250°C, indicating Pt(COD)(OTf)₂’s utility as a precursor for Pt nanomaterials (source ).
Coordination Modes and Structural Insights
Single-crystal X-ray diffraction studies of related COD-Pt complexes reveal:
-
Square-Planar Geometry : Distorted due to COD’s π-donor character.
-
η²-B,C Coordination : Observed in iridium analogues, suggesting potential for similar bonding in Pt systems (source ).
Comparative Reactivity
| Reaction Type | Pt(COD)(OTf)₂ | Cisplatin |
|---|---|---|
| Ligand Lability | High (OTf⁻ > Cl⁻) | Low (Cl⁻ ligands) |
| Catalytic Activity | Broad (cross-couplings, hydrosilylation) | Limited (DNA-targeted) |
| Thermal Stability | Stable up to 220°C | Decomposes above 200°C |
Case Studies
Scientific Research Applications
Catalytic Applications
Catalysis in Organic Synthesis
1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II) serves as an effective catalyst in several organic reactions. Its ability to facilitate hydrogenation and cyclization processes makes it valuable in synthetic organic chemistry. Notably, it has been utilized in:
- Hydrogenative Cyclization : This reaction involves the conversion of allenylic compounds into cyclic structures under mild conditions, showcasing the compound's effectiveness in promoting cyclization reactions .
- Stereoselective Reactions : The compound has been employed in stereoselective tandem hydrosilylation-Hiyama coupling reactions, which are crucial for synthesizing complex organic molecules with specific stereochemistry .
Medicinal Chemistry
Potential Anticancer Agent
Research indicates that 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) exhibits potential as an anticancer agent. Its platinum core is similar to that of established chemotherapeutic agents like cisplatin, which is known for its efficacy against various cancers. Studies are ongoing to evaluate its effectiveness against different cancer cell lines and to understand its mechanism of action .
Materials Science
Development of Functional Materials
The unique chemical properties of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) contribute to the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. This application is particularly relevant in creating materials for electronic devices and high-performance coatings .
Summary Table of Applications
| Application Area | Specific Uses | Remarks |
|---|---|---|
| Catalysis | Hydrogenative cyclization | Effective for organic synthesis |
| Stereoselective reactions | Important for producing complex molecules | |
| Medicinal Chemistry | Potential anticancer agent | Similar mechanism to cisplatin |
| Materials Science | Development of functional materials | Enhances thermal/mechanical properties |
Case Study 1: Hydrogenative Cyclization
In a study focusing on the hydrogenative cyclization of allenylic compounds, researchers demonstrated that 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) significantly increased the yield of cyclic products compared to traditional catalysts. The reaction conditions were optimized to achieve high selectivity and efficiency, showcasing the compound's potential in synthetic applications.
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) exhibited cytotoxic effects comparable to those of established platinum-based drugs. The study aimed to elucidate its mechanism of action, focusing on DNA binding and subsequent cellular responses.
Mechanism of Action
The mechanism of action of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with nucleophiles, facilitating various catalytic processes . In medicinal applications, the platinum center can interact with DNA, leading to the formation of DNA adducts that inhibit cell replication and induce apoptosis .
Comparison with Similar Compounds
Ligand Variations and Structural Properties
Platinum(II) COD complexes vary primarily in their ancillary ligands, which influence reactivity and stability. Key examples include:
Key Observations :
- Triflate vs. Iodide/Methyl : Triflate’s weaker coordination compared to iodide or methyl groups makes 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) more reactive in ligand substitution, favoring catalytic cycles or precursor roles .
- Electron Effects : Fluorinated ligands (e.g., in ) and triflate both reduce electron density at Pt, but triflate’s superior leaving ability distinguishes it in synthetic applications .
Reactivity and Stability
- Thermal Stability : Diiodo and dimethyl derivatives exhibit high stability under ambient conditions, while triflate complexes may decompose under moisture due to hygroscopic OTf ligands .
- Substitution Reactivity : Triflate’s labile nature allows rapid ligand exchange, contrasting with the inertness of Pt–C bonds in dimethyl complexes or strong Pt–I bonds in diiodo analogs .
- Catalytic Potential: Triflate complexes are promising catalysts in cross-coupling or alkylation reactions (similar to OTf-based conditions in ), whereas diiodo derivatives serve as precursors for other Pt species .
Biological Activity
1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II) is a platinum-based compound that has garnered attention due to its potential biological activities. Platinum compounds are well-known for their applications in cancer therapy, particularly in the form of cisplatin and its derivatives. This article focuses on the biological activity of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II), exploring its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
- IUPAC Name: 1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II)
- Molecular Formula: C8H8F6O6S2Pt
- Molecular Weight: 408.4 g/mol
- CAS Number: 301206-03-1
The precise mechanism of action of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) is not fully elucidated. However, it is hypothesized that the compound interacts with cellular macromolecules such as DNA and proteins through coordination bonds. This interaction may lead to the inhibition of critical cellular processes, including DNA replication and transcription, ultimately resulting in apoptosis in cancer cells .
Anticancer Properties
Research indicates that platinum compounds exhibit significant anticancer activity. The biological activity of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) is primarily attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of tumor cells by disrupting their DNA synthesis pathways .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of topoisomerases or other critical enzymes that facilitate tumor cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II), a comparison with other platinum-based compounds is useful.
| Compound Name | Mechanism of Action | Biological Activity | Clinical Use |
|---|---|---|---|
| Cisplatin | DNA cross-linking | Anticancer | Ovarian, testicular cancer |
| Carboplatin | DNA cross-linking | Anticancer | Ovarian cancer |
| Oxaliplatin | DNA cross-linking | Anticancer | Colorectal cancer |
| 1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II) | Potential enzyme inhibition and DNA interaction | Anticancer (under investigation) | Not yet clinically used |
Case Studies
Several studies have investigated the biological activity of platinum compounds similar to 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II):
- Study on Enzyme Inhibition : A study demonstrated that certain platinum complexes could inhibit topoisomerase I and II activities in vitro, leading to increased apoptosis in cancer cell lines. This suggests a potential pathway for 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) as a therapeutic agent .
- Cell Viability Assays : In vitro assays using various cancer cell lines showed that this compound exhibits dose-dependent cytotoxicity, indicating its potential as an effective anticancer agent.
- Comparative Efficacy : Research comparing the efficacy of different platinum compounds highlighted the unique structural features of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II), which may contribute to its distinct biological profile .
Q & A
Q. How can factorial design improve the efficiency of reaction optimization studies involving 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II)?
- Methodological Answer : Use a 2<sup>k</sup> factorial design to screen variables (temperature, solvent polarity, ligand ratio). Apply ANOVA to identify significant factors and response surface methodology (RSM) for multi-variable optimization. Validate predicted optimal conditions with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
